TAK-070
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-070 is a nonpeptidic compound that functions as a noncompetitive inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a rate-limiting protease involved in the generation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-β pathology and ameliorating cognitive deficits in animal models of Alzheimer’s disease .
Preparation Methods
The synthetic routes and reaction conditions for TAK-070 are not extensively detailed in publicly available literature. it is known that this compound is a nonpeptidic compound, suggesting that its synthesis involves organic chemical reactions rather than peptide synthesis. Industrial production methods for this compound would likely involve standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
TAK-070 undergoes several types of chemical reactions, primarily focusing on its interaction with BACE1. The compound inhibits BACE1 in a noncompetitive manner, meaning it binds to a site other than the active site of the enzyme. This binding reduces the enzyme’s activity without directly competing with the substrate. Common reagents and conditions used in these reactions include organic solvents and specific reaction conditions that facilitate the binding of this compound to BACE1 .
Scientific Research Applications
TAK-070 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. In animal models, this compound has been shown to decrease brain levels of soluble amyloid-β, increase levels of neurotrophic soluble amyloid precursor protein alpha, and normalize behavioral impairments in cognitive tests. Chronic treatment with this compound has also been found to reduce cerebral amyloid-β deposition significantly. These findings support the feasibility of BACE1 inhibition with this compound as a disease-modifying and symptomatic therapy for Alzheimer’s disease .
Mechanism of Action
TAK-070 exerts its effects by inhibiting BACE1, a membrane-bound aspartic protease responsible for the cleavage of amyloid precursor protein into amyloid-β peptides. This compound binds to full-length BACE1 but not to truncated BACE1 lacking the transmembrane domain. This binding decreases the production of amyloid-β peptides, thereby reducing amyloid-β pathology in the brain. The molecular targets and pathways involved include the inhibition of BACE1 activity and the subsequent reduction in amyloid-β peptide generation .
Comparison with Similar Compounds
TAK-070 is unique among BACE1 inhibitors due to its noncompetitive inhibition mechanism. Unlike other BACE1 inhibitors that compete with the substrate for the active site, this compound binds to a different site on the enzyme, reducing its activity without direct competition. Similar compounds include other BACE1 inhibitors, such as verubecestat and lanabecestat, which have been studied for their potential in treating Alzheimer’s disease. these inhibitors often face challenges related to potency, brain penetration, and side effects. This compound’s noncompetitive inhibition mechanism offers a distinct advantage in terms of sustained efficacy and reduced side effects .
Biological Activity
TAK-070 is a nonpeptidic compound recognized for its role as a noncompetitive inhibitor of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key enzyme implicated in the pathogenesis of Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on amyloid beta (Aβ) levels, and therapeutic potential based on various research findings.
This compound functions by inhibiting BACE1, which is crucial for the production of Aβ peptides. The compound binds to full-length BACE1 but does not interact with truncated forms lacking the transmembrane domain. This selective inhibition is significant as it allows for a reduction in Aβ levels without completely abrogating BACE1 activity, which could lead to adverse effects associated with total BACE1 knockout .
Effects on Amyloid Pathology
Research has demonstrated that this compound effectively lowers soluble Aβ levels while increasing neurotrophic soluble amyloid precursor protein alpha (sAPPα) levels. In a study involving Tg2576 mice, an APP transgenic model of AD, short-term oral administration of this compound resulted in:
- Decrease in soluble Aβ : Approximately 20% reduction.
- Increase in sAPPα : Significant elevation indicating enhanced neuroprotection.
- Behavioral improvements : Normalization of cognitive deficits observed in cognitive tests .
Chronic Treatment Outcomes
Long-term studies extending over six months revealed that chronic administration of this compound led to:
- Cerebral Aβ deposition reduction : Approximately 60% decrease in Aβ accumulation.
- Sustained effects on soluble Aβ and sAPPα : Continued pharmacological efficacy was noted throughout the treatment duration, suggesting that this compound may serve as both a disease-modifying and symptomatic therapy for AD .
Data Summary
The following table summarizes key findings from studies on this compound's biological activity:
Study Parameter | Short-term Treatment (2 weeks) | Long-term Treatment (6 months) |
---|---|---|
Soluble Aβ Reduction | 20% | Sustained |
sAPPα Increase | Significant | Sustained |
Cognitive Improvement | Yes | Yes |
Cerebral Aβ Deposition Reduction | Not measured | 60% |
Case Studies and Research Findings
Several case studies have been conducted to further investigate the effects of this compound:
- Tg2576 Mouse Model : This study demonstrated that this compound not only reduced Aβ levels but also improved behavioral outcomes in cognitive tasks. The findings support the hypothesis that noncompetitive inhibition of BACE1 can modify disease pathology without severe side effects associated with complete inhibition .
- Human Studies : Preliminary data from early-phase human trials indicate promising results regarding safety and tolerability, although detailed efficacy data are still pending. These trials aim to evaluate cognitive outcomes in patients with mild to moderate Alzheimer's disease treated with this compound .
Properties
CAS No. |
365276-12-6 |
---|---|
Molecular Formula |
C27H34ClNO2 |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C27H31NO.ClH.H2O/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23;;/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3;1H;1H2/t21-;;/m0../s1 |
InChI Key |
VBMPTAUGUUBFJK-FGJQBABTSA-N |
SMILES |
CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |
Isomeric SMILES |
CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |
Canonical SMILES |
CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl |
Synonyms |
(R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthalene-ethan-amine hydrochloride monohydrate (R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthaleneethanamine hydrochloride monohydrate TAK-070 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.